molecular formula C13H16N2O6S B2550394 1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine CAS No. 790232-34-7

1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine

Cat. No. B2550394
CAS RN: 790232-34-7
M. Wt: 328.34
InChI Key: SZHJMWNLFSPWAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated pyrrolidinone-bearing benzenesulfonamides was explored in the first paper, where a set of derivatives were synthesized and investigated for their binding affinity against human carbonic anhydrases . The synthesis involved the preparation of hydrazones from a specific chloro-sulfamoylphenyl-pyrrolidine carboxylic acid. This process could be analogous to the synthesis of the compound , which may involve the attachment of a nitro group and an oxirane moiety to a benzenesulfonamide core.

Molecular Structure Analysis

The second paper provides details on the molecular structure of nitro derivatives of 1,4-benzodioxino[2,3-b]pyridine, which includes information on the dihedral angles and the orientation of nitro groups in relation to the core structure . Similarly, the third paper discusses the structure of a nitro-pyrrolopyridine derivative, highlighting an intramolecular hydrogen bond and the dihedral angles between different parts of the molecule . These structural analyses are relevant as they give an idea of how nitro groups and other substituents may affect the overall geometry of the compound .

Chemical Reactions Analysis

The fourth paper discusses the synthesis of bis-nitrobenzene derivatives through nitration, which is a chemical reaction that could be relevant to the synthesis of the compound , as it also contains a nitro group . The influence of different substituents on the regioselectivity of nitration is also explored, which could be important for understanding how the nitro group is introduced in the target compound.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine," they do provide insights into the properties of structurally related compounds. For example, the binding affinity of benzenesulfonamide derivatives to carbonic anhydrases suggests potential biological activity, which could imply solubility and stability characteristics necessary for interaction with biological targets . The crystalline structure of nitro derivatives could also suggest similar properties for the compound , such as melting points and solubility in various solvents .

Scientific Research Applications

Synthesis and Reactivity

Pyrrolidines, including compounds similar to 1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine, are significant due to their biological effects and wide applicability in medicine, such as serving as dyes or agrochemical substances. Studies like those by Żmigrodzka et al. (2022) explore pyrrolidines synthesis through cycloaddition reactions, highlighting the polar nature and mild conditions favorable for such synthetic processes. This underscores the importance of pyrrolidine derivatives in modern science, especially in developing new pharmaceuticals and industrial chemicals (Żmigrodzka et al., 2022).

Optical and Electrochemical Properties

The study of nitroxide radicals, often structurally related to pyrrolidine derivatives, is crucial for applications in biology and medicine. Lewandowski and Gwoździński (2017) discuss nitroxides as antioxidants and anticancer drugs, detailing their catalytic mechanism of action, which involves single-electron oxidation and reduction reactions. This research provides insight into the potential of pyrrolidine derivatives for therapeutic use, especially in combating oxidative stress and various cancers (Lewandowski & Gwoździński, 2017).

Catalytic and Antioxidant Properties

The development and study of nitroxyl radicals, including pyrrolidine and piperidine derivatives, by Kinoshita et al. (2009) focus on their reactivity with ascorbic acid. Their work aims to improve the stability of these radicals towards reduction by ascorbic acid, highlighting their significance as antioxidants, contrast agents, and in polymerization processes. The creation of functional nitroxyl radicals demonstrates the versatility and potential of pyrrolidine derivatives in various scientific and medical applications (Kinoshita et al., 2009).

Disease Treatment and Prevention

Research by Likhtenshtein (2020) discusses the application of nitroxides, including pyrrolidine derivatives, in treating and preventing various diseases. The paper highlights their role as antioxidants and therapeutic agents against cancers, neurodegenerative diseases, and other conditions characterized by oxidative stress and inflammation. This emphasizes the therapeutic potential of pyrrolidine derivatives in a wide range of pathological conditions (Likhtenshtein, 2020).

properties

IUPAC Name

1-[3-nitro-4-(oxiran-2-ylmethoxy)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c16-15(17)12-7-11(22(18,19)14-5-1-2-6-14)3-4-13(12)21-9-10-8-20-10/h3-4,7,10H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHJMWNLFSPWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC3CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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